molecular formula C15H25NO4 B022152 α-羟基美托洛尔 CAS No. 56392-16-6

α-羟基美托洛尔

货号: B022152
CAS 编号: 56392-16-6
分子量: 283.36 g/mol
InChI 键: OFRYBPCSEMMZHR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

Target of Action

Alpha-Hydroxymetoprolol is a metabolite of Metoprolol , a selective beta-1 blocker . The primary target of alpha-Hydroxymetoprolol is the beta-1-adrenergic receptor, which is specific to cardiac cells . These receptors play a crucial role in regulating heart rate and contractility.

Mode of Action

Alpha-Hydroxymetoprolol, similar to Metoprolol, acts as an inhibitor of the beta-1-adrenergic receptors . The adrenoreceptor blocking effect of alpha-hydroxymetoprolol on metoprolol is almost zero .

Biochemical Pathways

The biochemical pathway involved in the action of alpha-Hydroxymetoprolol is the CYP2D6 metabolic pathway . Metoprolol is primarily metabolized to alpha-Hydroxymetoprolol and O-demethylmetoprolol by CYP2D6 . This pathway is stereoselective for the S-metoprolol enantiomer .

Pharmacokinetics

The pharmacokinetics of alpha-Hydroxymetoprolol is closely related to that of its parent compound, Metoprolol. Approximately 85% of Metoprolol metabolites, including alpha-Hydroxymetoprolol, are excreted in the urine . This makes urine an ideal biofluid for monitoring the pharmacokinetics of alpha-Hydroxymetoprolol .

Result of Action

The result of alpha-Hydroxymetoprolol’s action is largely dependent on its parent compound, Metoprolol. Metoprolol’s inhibition of beta-1-adrenergic receptors leads to a decrease in cardiac output by producing negative chronotropic and inotropic effects . The effect of alpha-hydroxymetoprolol itself on these processes is almost negligible .

Action Environment

The action of alpha-Hydroxymetoprolol can be influenced by various environmental factors. For instance, the presence of other drugs can significantly change the clearance, maximum plasma concentration, and area under the concentration-time curve of Metoprolol . Furthermore, patients with renal impairment or hepatic cirrhosis show changes in clearance compared with healthy subjects . These factors can potentially influence the action, efficacy, and stability of alpha-Hydroxymetoprolol.

生化分析

Biochemical Properties

Alpha-Hydroxymetoprolol interacts with various enzymes and proteins in the body. The primary enzyme involved in its metabolism is CYP2D6 . The interaction between alpha-Hydroxymetoprolol and CYP2D6 leads to the formation of metabolites that are excreted in the urine .

Cellular Effects

The effects of alpha-Hydroxymetoprolol on cellular processes are primarily related to its parent compound, metoprolol. Metoprolol is known to have a dose-dependent effect on heart rate and cardiac output . As a metabolite of metoprolol, alpha-Hydroxymetoprolol may contribute to these effects.

Molecular Mechanism

It is known that metoprolol, the parent compound, works by blocking beta-1 adrenergic receptors, thereby reducing heart rate and blood pressure . Alpha-Hydroxymetoprolol, as a metabolite, may contribute to these effects.

Temporal Effects in Laboratory Settings

It is known that metoprolol and its metabolites, including alpha-Hydroxymetoprolol, are excreted in the urine , suggesting that the effects of alpha-Hydroxymetoprolol may decrease over time as the compound is eliminated from the body.

Metabolic Pathways

Alpha-Hydroxymetoprolol is involved in the metabolic pathway of metoprolol, which is primarily metabolized by the CYP2D6 enzyme . The interaction between metoprolol and CYP2D6 leads to the formation of alpha-Hydroxymetoprolol .

Transport and Distribution

It is known that metoprolol, the parent compound, binds mainly with human serum albumin, suggesting that alpha-Hydroxymetoprolol may also bind to proteins for transport .

Subcellular Localization

As a metabolite of metoprolol, it is likely to be found in the same subcellular locations as metoprolol, which include the cytoplasm and possibly the mitochondria, given that the CYP enzymes are located in the endoplasmic reticulum of the cell .

准备方法

Synthetic Routes and Reaction Conditions: : Alpha-Hydroxymetoprolol is synthesized through the metabolic pathway of metoprolol in the human body. Metoprolol undergoes alpha-hydroxylation catalyzed by the enzyme CYP2D6 to produce alpha-Hydroxymetoprolol .

Industrial Production Methods: : Industrial production of alpha-Hydroxymetoprolol is not common as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods that mimic the metabolic pathway involving CYP2D6 .

化学反应分析

Types of Reactions: : Alpha-Hydroxymetoprolol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

属性

IUPAC Name

1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRYBPCSEMMZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024019
Record name 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-alpha-(methoxymethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56392-16-6
Record name α-Hydroxymetoprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56392-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Hydroxymetoprolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056392166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-alpha-(methoxymethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-HYDROXYMETOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C19D0413EL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Hydroxymetoprolol
Reactant of Route 2
alpha-Hydroxymetoprolol
Reactant of Route 3
alpha-Hydroxymetoprolol
Reactant of Route 4
Reactant of Route 4
alpha-Hydroxymetoprolol
Reactant of Route 5
Reactant of Route 5
alpha-Hydroxymetoprolol
Reactant of Route 6
alpha-Hydroxymetoprolol
Customer
Q & A

Q1: How does the input rate of metoprolol extended-release formulations affect its pharmacokinetics?

A2: Research indicates that input rate can significantly impact the pharmacokinetic profile of metoprolol and its metabolites []. When comparing extended-release formulations with varying release rates to an oral solution, distinct differences in T(max) and the ratio of alpha-hydroxymetoprolol to metoprolol were observed []. These findings underscore the importance of considering input rate when evaluating the pharmacokinetic properties of metoprolol extended-release formulations.

Q2: Does alpha-hydroxymetoprolol exhibit beta-blocking effects similar to its parent drug, metoprolol?

A3: While alpha-hydroxymetoprolol demonstrates beta-blocking activity, studies in dogs indicate that it is less potent than metoprolol []. A five-fold higher dose of alpha-hydroxymetoprolol was required to achieve a comparable degree of beta-blockade as metoprolol, despite leading to ten-fold higher plasma levels of the metabolite due to differences in volume of distribution [].

Q3: Is there evidence of stereoselective metabolism of metoprolol in humans?

A4: Yes, research highlights stereoselectivity in the formation of alpha-hydroxymetoprolol in humans. Specifically, a study involving hypertensive patients identified preferential formation of the 1'R chiral center of alpha-hydroxymetoprolol from both metoprolol enantiomers []. Furthermore, the study indicated that (-)-(S)-metoprolol undergoes slightly more alpha-hydroxylation compared to its (+)-(R)-enantiomer [].

Q4: How does the debrisoquine phenotype affect the pharmacokinetics and pharmacodynamics of metoprolol?

A5: Metoprolol metabolism is influenced by the debrisoquine/sparteine genetic polymorphism []. Poor metabolizers (PMs) of debrisoquine exhibit significantly higher plasma concentrations of metoprolol compared to extensive metabolizers (EMs) []. This difference arises from the impaired alpha-hydroxylation of metoprolol in PMs. Consequently, racemic metoprolol demonstrates a higher beta-1 adrenoceptor antagonistic potency in EMs compared to PMs []. This difference in potency was also observed for beta-2 adrenoceptor antagonism, as assessed by metoprolol's ability to antagonize terbutaline-induced hypokalemia []. PMs exhibited higher metoprolol/alpha-hydroxymetoprolol ratios, which correlated with higher R-/S-isomer ratios of unchanged metoprolol [].

Q5: How do drugs like fluvoxamine, paroxetine, and quinidine influence metoprolol metabolism?

A6: Fluvoxamine, a selective serotonin reuptake inhibitor, has been shown to modestly inhibit CYP2C19 activity in vivo, but it does not appear to affect CYP2D6 activity []. This selectivity is crucial considering that CYP2D6 is the primary enzyme responsible for metoprolol metabolism. On the other hand, paroxetine, another selective serotonin reuptake inhibitor, exhibits a more complex interaction with metoprolol metabolism. In vitro studies using human liver microsomes revealed that paroxetine can stereoselectively inhibit the oxidative metabolism of metoprolol, particularly affecting the O-demethylation pathway []. Quinidine, an antiarrhythmic drug, potently inhibits CYP2D6 activity and has been used to dissect the role of this enzyme in the metabolism of different drugs, including metoprolol []. This inhibition leads to a decrease in the formation of alpha-hydroxymetoprolol, the major metabolite produced by CYP2D6.

Q6: Can amino acids interfere with the hepatic metabolism of metoprolol?

A7: Research in perfused rat livers has demonstrated that a mixture of amino acids can significantly inhibit the metabolism of metoprolol []. This inhibition appears to primarily affect the Vmax of metabolic reactions, leading to substantial increases in metoprolol availability, especially at low inlet concentrations []. The mechanism behind this interaction is likely multifactorial and might involve direct inhibition of metabolic enzymes or limitations in essential co-substrates like NADPH or oxygen [].

Q7: Is there a difference in the catalytic activity of CYP2D6 variants containing valine or methionine at position 374?

A9: Research has explored the potential functional differences between CYP2D6 variants encoding either valine (CYP2D6-Val) or methionine (CYP2D6-Met) at residue 374 []. Heterologous expression studies in yeast revealed that both variants exhibit similar expression levels, ligand binding affinities, and enantioselectivity in metoprolol metabolism []. Interestingly, despite the overall preference for O-demethylmetoprolol (ODM) formation, CYP2D6-Val showed higher regioselectivity for O-demethylation of both metoprolol enantiomers compared to CYP2D6-Met []. These subtle but potentially significant differences in regioselectivity highlight the impact of even single amino acid changes on enzyme function.

Q8: What analytical techniques are commonly employed to study the pharmacokinetics and metabolism of metoprolol and alpha-hydroxymetoprolol?

A10: A range of analytical techniques have been developed and refined for the quantification of metoprolol and alpha-hydroxymetoprolol in biological samples. High-performance liquid chromatography (HPLC), particularly when coupled with fluorescence detection, has emerged as a robust and sensitive method for the simultaneous determination of these compounds [, , , , , , ]. These methods often involve extraction procedures to isolate the analytes from complex biological matrices like plasma or urine. The use of chiral stationary phases in HPLC enables the separation and quantification of individual enantiomers of metoprolol and alpha-hydroxymetoprolol, providing valuable insights into stereoselective pharmacokinetics and metabolism [, ].

  • While most studies focused on the liver as the primary site of metoprolol metabolism, research suggests that the colon can also contribute to the drug's absorption [].
  • Age appears to be a factor influencing the frequency distribution of the metoprolol hydroxylation polymorphism, with older individuals tending to have a higher metoprolol/alpha-hydroxymetoprolol metabolic ratio [].
  • The antimalarial drug pyronaridine, a component of Pyramax (pyronaridine-artesunate), can inhibit CYP2D6 activity, leading to increased plasma concentrations of metoprolol [].
  • Studies in Nigerians and Zambians suggest a potential dissociation in the genetic control of metoprolol, sparteine, and debrisoquine metabolism in these populations, emphasizing the importance of considering ethnic variations in pharmacogenetic studies [, ].
  • In Japanese depressive patients, the CYP2C19 genotype appears to play a more significant role than CYP2D6 genotype in predicting the steady-state plasma concentrations of imipramine and desipramine, highlighting the importance of considering multiple enzymes in drug metabolism [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。